molecular formula C12H17BrClN B8028991 3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride

3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride

Cat. No.: B8028991
M. Wt: 290.63 g/mol
InChI Key: BYAKQOYBYIHSTM-UHFFFAOYSA-N
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Description

3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride is a chemical compound with the molecular formula C12H17BrClN It is a brominated derivative of benzenemethanamine, featuring a cyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride typically involves a multi-step process. One common method includes the bromination of benzenemethanamine followed by the introduction of the cyclopentyl group. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding n-cyclopentyl-benzenemethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of n-cyclopentyl-benzenemethanamine.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-benzenemethanamine: Lacks the cyclopentyl group, resulting in different chemical properties and reactivity.

    n-Cyclopentyl-benzenemethanamine:

    3-Chloro-n-cyclopentyl-benzenemethanamine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

3-Bromo-n-cyclopentyl-benzenemethanamine hydrochloride is unique due to the presence of both the bromine atom and the cyclopentyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAKQOYBYIHSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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